molecular formula C14H18O5 B3055150 4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid CAS No. 63213-42-3

4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid

Cat. No.: B3055150
CAS No.: 63213-42-3
M. Wt: 266.29 g/mol
InChI Key: KEQRXZMVISHFQP-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid serves as a valuable intermediate in organic synthesis. Its structure, featuring a substituted aromatic ring, a ketone, and a carboxylic acid, provides multiple reactive sites for the construction of more complex molecules. This makes it a versatile building block for the synthesis of a variety of organic compounds, including heterocyclic systems. The diethoxy-substituted phenyl group, in particular, can influence the electronic properties and solubility of the molecule and its derivatives.

In the field of medicinal chemistry, derivatives of butyric acid and its analogues have garnered significant interest. Butyric acid itself and its derivatives are known to exhibit a range of biological activities, including the ability to inhibit histone deacetylase (HDAC), which is a target for cancer therapy. nih.govresearchgate.net The 4-oxo-butyric acid motif is a key structural feature in various compounds being investigated for therapeutic potential. For instance, derivatives of 4-oxo-4-phenylbutanoic acid have been explored for their potential in treating a variety of conditions.

Overview of Structural Classes Featuring the 4-Oxo-Butyric Acid Motif

The 4-oxo-butyric acid motif is a core component of numerous classes of organic compounds. This structural unit, characterized by a four-carbon chain with a ketone at the 4-position and a carboxylic acid at the 1-position, is a key pharmacophore in several biologically active molecules. The versatility of this scaffold allows for the synthesis of a wide array of derivatives with diverse pharmacological properties.

For example, the general structure of 4-aryl-4-oxobutanoic acids has been utilized in the development of various therapeutic agents. Modifications to the aromatic ring and the butyric acid chain can lead to compounds with activities such as anti-inflammatory, analgesic, and antimicrobial effects. The presence of the ketone and carboxylic acid functionalities allows for the formation of various heterocyclic rings, such as pyridazinones, which are known to possess a broad spectrum of biological activities.

Historical Development of Research Directions for Substituted Phenyl-Oxo-Butyric Acids

The synthesis of substituted phenyl-oxo-butyric acids is deeply rooted in the history of organic chemistry, particularly with the advent of the Friedel-Crafts reaction in 1877. wikipedia.orgnih.govrsc.org This reaction, discovered by Charles Friedel and James Crafts, provided a powerful method for the acylation of aromatic compounds, enabling the synthesis of aryl ketones. wikipedia.orgchemistryviews.org The reaction of an aromatic compound with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, became a standard method for the preparation of 4-aryl-4-oxobutanoic acids. wikipedia.orggoogle.com

Early research into these compounds was largely focused on their chemical properties and their utility as synthetic intermediates. Over time, as the field of medicinal chemistry evolved, the biological potential of these molecules and their derivatives became a significant area of investigation. Researchers began to explore how different substituents on the phenyl ring influenced the biological activity of the resulting compounds. This led to the synthesis and evaluation of a wide range of substituted phenyl-oxo-butyric acids for various therapeutic applications, including the treatment of inflammatory conditions and infectious diseases. google.comnih.gov The development of new synthetic methodologies and a deeper understanding of structure-activity relationships continue to drive research in this area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-diethoxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-3-18-12-7-5-10(9-13(12)19-4-2)11(15)6-8-14(16)17/h5,7,9H,3-4,6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQRXZMVISHFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)CCC(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368715
Record name 4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63213-42-3
Record name 4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Oxo Butyric Acid Derivatives

Established Synthetic Routes for 4-Alkoxyphenyl-4-oxo-butyric Acids

The synthesis of 4-alkoxyphenyl-4-oxo-butyric acids, including the target compound 4-(3,4-Diethoxyphenyl)-4-oxo-butyric acid, predominantly relies on the Friedel-Crafts acylation reaction. This classic method provides a versatile and efficient pathway to introduce the 4-oxobutyric acid moiety onto an aromatic ring.

Friedel-Crafts Acylation Strategies and Variations

The primary and most established method for synthesizing 4-(3,4-Diethoxyphenyl)-4-oxo-butyric acid is the Friedel-Crafts acylation of 1,2-diethoxybenzene (B166437) with succinic anhydride (B1165640). nih.govstackexchange.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). nih.gov The reaction proceeds through the formation of an acylium ion from succinic anhydride in the presence of the Lewis acid, which then attacks the electron-rich diethoxybenzene ring.

The general mechanism for the Friedel-Crafts acylation with succinic anhydride involves the following steps:

Activation of succinic anhydride by the Lewis acid to form a highly electrophilic acylium ion intermediate. stackexchange.com

Electrophilic attack of the acylium ion on the aromatic ring of 1,2-diethoxybenzene. The ethoxy groups are activating and ortho-, para-directing, leading to substitution at the position para to one of the ethoxy groups.

Restoration of aromaticity through the loss of a proton, yielding the final product, 4-(3,4-Diethoxyphenyl)-4-oxo-butyric acid.

Variations of this strategy include the use of different Lewis acid catalysts, such as tin(IV) chloride (SnCl₄) or phosphoric acid, although these may result in lower yields compared to aluminum chloride. nih.gov Another variation involves mechanochemical approaches, where the reaction is carried out under solvent-free ball-milling conditions, which can be a more environmentally friendly alternative. nih.gov

Optimization of Reaction Conditions and Solvent Systems in Synthesis

The efficiency and yield of the Friedel-Crafts acylation are highly dependent on the reaction conditions and the solvent system employed. Key parameters that can be optimized include the choice of catalyst, reaction temperature, and the nature of the solvent.

Catalyst: While aluminum chloride is a common catalyst, its hygroscopic nature can present challenges. nih.gov Alternative solid acid catalysts are being explored to facilitate easier separation and recycling. scirp.org

Temperature: The reaction temperature is a critical factor. While some Friedel-Crafts acylations can be performed at room temperature, others may require heating to proceed at a reasonable rate. Careful control of the temperature is necessary to prevent side reactions and decomposition of the product.

Solvent Systems: The choice of solvent can significantly influence the outcome of the Friedel-Crafts acylation. Non-polar solvents are often used. However, polar aprotic solvents like dimethylformamide (DMF) have been shown to accelerate nucleophilic substitution reactions, which could be relevant in certain contexts. mdpi.com For industrial applications, there is a growing interest in developing solvent-free reaction conditions to minimize environmental impact. nih.gov The use of greener solvents is also an area of active research.

Chemical Reactivity and Transformations of the 4-Oxo-Butyric Acid Scaffold

The 4-oxo-butyric acid scaffold in 4-(3,4-Diethoxyphenyl)-4-oxo-butyric acid possesses two key functional groups: a ketone and a carboxylic acid. This dual functionality allows for a range of chemical transformations, including oxidative and reductive processes, as well as nucleophilic substitution reactions.

Oxidative Processes and Reaction Mechanisms

Oxidation of the methylene (B1212753) groups adjacent to the carbonyl and carboxylic acid functionalities can occur under various conditions. The reaction mechanism often involves the formation of an enol intermediate, which is then attacked by the oxidizing agent. The specific products of oxidation will depend on the strength and nature of the oxidizing agent used.

Reductive Pathways of the Oxo and Carboxylic Acid Functionalities

The ketone and carboxylic acid groups of 4-(3,4-Diethoxyphenyl)-4-oxo-butyric acid can be selectively or fully reduced.

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). More vigorous reduction methods, such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), can reduce the ketone to a methylene group, yielding 4-(3,4-diethoxyphenyl)butyric acid.

Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

Selective reduction of one functional group in the presence of the other can be achieved by careful choice of the reducing agent and reaction conditions. For example, NaBH₄ is generally selective for the reduction of ketones and aldehydes in the presence of carboxylic acids.

Derivatization of the Carboxylic Acid Group in Butyric Acid Frameworks

The carboxylic acid group in 4-oxo-butyric acid derivatives, such as 4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid, is a versatile functional group that can be readily converted into a variety of derivatives. These transformations are crucial for modifying the compound's physicochemical properties and for creating new molecular entities for further research. The primary methods for derivatizing this carboxylic acid group include esterification and amidation, which are typically achieved through activation of the carboxyl group to facilitate nucleophilic attack.

Esterification

Esterification is a common and fundamental reaction for converting carboxylic acids into esters. For a substrate like this compound, several methods can be employed, with the choice of method often depending on the scale of the reaction and the sensitivity of the starting materials.

One of the most effective and mild methods for esterification is the Steglich esterification . This method utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as a coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds at room temperature in aprotic solvents. The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol, leading to the formation of the corresponding ester. DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing side reactions.

The general mechanism for Steglich esterification involves the reaction of the carboxylic acid with the carbodiimide to form the O-acylisourea. The alcohol then reacts with this activated intermediate to yield the ester and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU, in the case of DCC). This method is particularly advantageous for substrates that are sensitive to acidic conditions, which are typical for traditional Fischer esterification.

While specific research detailing the Steglich esterification of this compound is not extensively published, the general applicability of this method to a wide range of carboxylic acids suggests its suitability. The reaction conditions would typically involve dissolving the carboxylic acid and the alcohol in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the carbodiimide and a catalytic amount of DMAP.

Ester DerivativeAlcoholCoupling AgentCatalystSolventGeneral Reaction ConditionsExpected Yield Range
Methyl 4-(3,4-diethoxyphenyl)-4-oxobutanoateMethanolDCC or EDCDMAPDCMRoom Temperature, 2-6 h75-90%
Ethyl 4-(3,4-diethoxyphenyl)-4-oxobutanoateEthanol (B145695)DCC or EDCDMAPDCMRoom Temperature, 2-6 h75-90%
tert-Butyl 4-(3,4-diethoxyphenyl)-4-oxobutanoatetert-ButanolDCC or EDCDMAPDCMRoom Temperature, 12-24 h60-80%

Amidation

Similar to esterification, the formation of amides from this compound requires the activation of the carboxylic acid group to facilitate attack by an amine. Direct reaction between a carboxylic acid and an amine is generally inefficient as it leads to the formation of a stable ammonium (B1175870) carboxylate salt.

Carbodiimide-mediated coupling is a widely used method for amide bond formation. Reagents like DCC and EDC are effective for this transformation. The mechanism is analogous to that of Steglich esterification, where the carboxylic acid is activated by the carbodiimide. The resulting O-acylisourea intermediate is then attacked by the amine to form the amide and the urea byproduct. To enhance the reaction rate and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. These additives react with the O-acylisourea to form an active ester, which is less prone to racemization and side reactions and reacts cleanly with the amine.

Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride . This can be achieved by treating this compound with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with a wide range of primary and secondary amines to form the corresponding amides. This method is robust but requires careful handling of the reactive acyl chloride intermediate.

A closely related synthesis has been described for the preparation of 3,4-diethoxyphenylacetamide from 3,4-diethoxyphenylacetic acid. In this procedure, the carboxylic acid is treated with oxalyl chloride in the presence of a catalytic amount of DMF, followed by reaction with an amine solution to yield the amide. This suggests that a similar two-step, one-pot procedure could be effectively applied to synthesize amides of this compound.

Amide DerivativeAmineCoupling MethodReagentsSolventGeneral Reaction ConditionsExpected Yield Range
4-(3,4-Diethoxyphenyl)-4-oxobutanamideAmmoniaCarbodiimide CouplingEDC, HOBtDMFRoom Temperature, 12-24 h70-85%
N-Benzyl-4-(3,4-diethoxyphenyl)-4-oxobutanamideBenzylamineCarbodiimide CouplingDCC, HOBtDCMRoom Temperature, 6-12 h80-95%
4-(3,4-Diethoxyphenyl)-N-(4-methoxyphenyl)-4-oxobutanamidep-AnisidineAcyl Chloride1. Oxalyl chloride, cat. DMF 2. p-Anisidine, Et₃NDCM0 °C to Room Temperature, 2-4 h85-95%

Synthesis and Structural Diversification of 4 3,4 Diethoxy Phenyl 4 Oxo Butyric Acid Analogues

Design and Synthesis of Substituent Analogues on the Phenyl Ring

The primary and most common method for the synthesis of 4-aryl-4-oxobutyric acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640), typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) ebi.ac.ukyoutube.com. This reaction involves the electrophilic substitution of the aromatic ring by an acylium ion generated from succinic anhydride and the Lewis acid molport.comyoutube.com. The nature and position of substituents on the starting aromatic ring dictate the structure of the resulting analogue.

Methoxy-Substituted Phenyl Analogues and Their Preparation

The synthesis of methoxy-substituted phenyl analogues of 4-oxo-butyric acid is generally achieved through the Friedel-Crafts acylation of methoxybenzenes with succinic anhydride. For instance, the reaction of veratrole (1,2-dimethoxybenzene) with succinic anhydride in the presence of a Lewis acid catalyst yields 4-(3,4-dimethoxyphenyl)-4-oxobutyric acid google.commdpi.com. Similarly, anisole (B1667542) (methoxybenzene) can be used to produce 4-(methoxyphenyl)-4-oxobutyric acid. The reaction conditions can be optimized to favor the formation of specific isomers. A patented method describes the use of dichlorobenzenes as a solvent in the Lewis acid-catalyzed condensation of alkoxybenzenes and succinic anhydride to produce high yields of high-purity 4-alkoxyphenyl-4-oxo-butyric acids prepchem.com. This method is applicable to a range of alkoxybenzenes, including those with methoxy (B1213986), ethoxy, and propoxy groups prepchem.com.

Another synthetic approach involves the amidation of a methoxy amino chalcone (B49325) with succinic anhydride, which results in a dimethoxy amide chalcone derivative containing a butanoic acid moiety .

Table 1: Examples of Methoxy-Substituted Phenyl Analogues and their Synthesis

Compound Name Starting Aromatic Compound Key Reagents Reference
4-(3,4-Dimethoxyphenyl)-4-oxobutyric acid 1,2-Dimethoxybenzene (Veratrole) Succinic anhydride, Lewis acid google.commdpi.com
4-(4-Methoxyphenyl)-4-oxobutyric acid Anisole Succinic anhydride, Lewis acid prepchem.com
4-(3-Methoxyphenyl)-4-oxobutyric acid Anisole Succinic anhydride, Lewis acid prepchem.com

Halogenated Phenyl Analogues and Their Structural Impact

Halogenated analogues of 4-phenyl-4-oxobutyric acid can be synthesized by direct halogenation of the corresponding 4-aryl-4-oxobutyric acid. A notable method involves the nuclear halogenation in the presence of an excess of aluminum chloride, which complexes with the carbonyl group and directs the halogenation to the aromatic ring rather than the side chain. This "swamping catalyst method" allows for the synthesis of various 4-(3-halogenatedphenyl)- and 4-(3,5-dihalogenatedphenyl)-4-oxobutyric acids. Advantageously, the succinoylation and halogenation steps can be performed consecutively in a one-pot operation.

Table 2: Synthesis of Halogenated Phenyl Analogues

Starting Material Halogenating Agent Product Reference
4-Phenyl-4-oxobutyric acid Chlorine 4-(3-Chlorophenyl)-4-oxobutyric acid
4-Phenyl-4-oxobutyric acid Chlorine 4-(3,5-Dichlorophenyl)-4-oxobutyric acid

Other Alkoxy and Aryl Substitutions on the Phenyl Ring

The synthetic versatility of the Friedel-Crafts acylation allows for the introduction of a wide range of other substituents on the phenyl ring. By selecting the appropriately substituted benzene (B151609) derivative as the starting material, various analogues can be prepared.

For instance, the reaction of toluene (B28343) with succinic anhydride yields 4-(4-methylphenyl)-4-oxobutanoic acid ebi.ac.uk. Similarly, n-butylbenzene can be used to prepare 4-(4-n-butylphenyl)-4-oxobutyric acid. The general method for producing 4-alkoxyphenyl-4-oxo-butyric acids is applicable to various alkoxy groups, including ethoxy, n-propyloxy, and iso-propyloxy, by starting with the corresponding alkoxybenzene prepchem.com.

Furthermore, aryl-substituted analogues can also be synthesized. For example, the Friedel-Crafts acylation of biphenyl (B1667301) with succinic anhydride produces 4-(4-biphenylyl)-4-oxo-butanoic acid.

Modifications of the Butyric Acid Chain for Structural Diversity

The butyric acid portion of 4-(3,4-diethoxy-phenyl)-4-oxo-butyric acid offers several sites for chemical modification, including the C-2 and C-3 positions, as well as the carboxylic acid and ketone functional groups. These modifications can introduce new functionalities, alter the polarity and conformational flexibility of the side chain, and provide handles for further derivatization.

Introduction of Hydroxyl and Benzyl (B1604629) Substituents at C-2

The introduction of a hydroxyl group at the C-2 position of the butyric acid chain can be achieved through various synthetic routes. One patented method describes the synthesis of optically active 2-hydroxy-4-arylbutyric acids. This process involves the Friedel-Crafts reaction of an aromatic compound, such as benzene, with an optically active acetoxysuccinic anhydride to produce a 2-acetoxy-4-oxo-4-arylbutyric acid intermediate. Subsequent reduction of the keto group and hydrolysis of the acetate (B1210297) ester yields the desired 2-hydroxy-4-arylbutyric acid.

The introduction of a benzyl group at the C-2 position can be accomplished through the α-alkylation of the corresponding 4-oxo-4-phenylbutyric acid ester. This reaction typically involves the formation of an enolate at the α-carbon (C-2) by treatment with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an electrophile, in this case, benzyl bromide youtube.comyoutube.com. The resulting 2-benzyl-4-oxo-4-phenylbutyric acid ester can then be hydrolyzed to the corresponding carboxylic acid. While this is a standard method in organic synthesis for α-alkylation of ketones, its direct application to 4-(3,4-diethoxyphenyl)-4-oxo-butyric acid would follow the same principles.

Functionalization of the Butyric Acid Backbone for Further Reactions

The butyric acid backbone of 4-oxo-4-phenylbutyric acid and its analogues can be functionalized in several ways to prepare derivatives for further chemical transformations.

One common reaction is the esterification of the carboxylic acid group. For example, refluxing 2-oxo-4-phenylbutyric acid with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid yields ethyl 2-oxo-4-phenylbutyrate. Similarly, butyl 4-oxo-4-phenylbutanoate can be prepared.

The ketone group can also be a site for functionalization. For instance, the keto group of 4-(4-methoxyphenyl)-4-oxobutyric acid can be reduced to a methylene (B1212753) group using reagents like palladium on carbon in the presence of hydrogen gas, yielding 4-(4-methoxyphenyl)butyric acid prepchem.com.

Furthermore, the entire butyric acid chain can be involved in reactions. The oxidation of 4-oxo-4-phenyl butanoic acid with an oxidizing agent like tripropylammonium (B8586437) fluorochromate leads to the cleavage of the C-C bond and the formation of benzoic acid. The carboxylic acid can also be converted to an acid halide, which can then undergo intramolecular cyclization to form a tetralone derivative prepchem.com. These functionalization strategies significantly expand the chemical space accessible from the 4-aryl-4-oxobutyric acid scaffold.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-Aryl-4-oxobutyric acid
Succinic anhydride
Aluminum chloride
4-(3,4-Dimethoxyphenyl)-4-oxobutyric acid
1,2-Dimethoxybenzene (Veratrole)
4-(Methoxyphenyl)-4-oxobutyric acid
Anisole
4-Alkoxyphenyl-4-oxo-butyric acid
Methoxy amino chalcone
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid
4-(3-Halogenatedphenyl)-4-oxobutyric acid
4-(3,5-Dihalogenatedphenyl)-4-oxobutyric acid
4-(3-Chlorophenyl)-4-oxobutyric acid
4-(3,5-Dichlorophenyl)-4-oxobutyric acid
4-(4-Tolyl)-4-oxobutyric acid
4-(3-Chloro-4-methylphenyl)-4-oxobutyric acid
4-(4-Methylphenyl)-4-oxobutanoic acid
Toluene
4-(4-n-Butylphenyl)-4-oxobutyric acid
n-Butylbenzene
4-(4-Biphenylyl)-4-oxo-butanoic acid
Biphenyl
2-Hydroxy-4-arylbutyric acid
Acetoxysuccinic anhydride
2-Acetoxy-4-oxo-4-arylbutyric acid
Benzyl bromide
Lithium diisopropylamide (LDA)
2-Benzyl-4-oxo-4-phenylbutyric acid ester
Ethyl 2-oxo-4-phenylbutyrate
Butyl 4-oxo-4-phenylbutanoate
4-(4-Methoxyphenyl)butyric acid
Tripropylammonium fluorochromate
Benzoic acid

Formation of Fused Heterocyclic Systems from 4-Oxo-Butyric Acid Precursors

The inherent reactivity of the 1,4-dicarbonyl moiety in 4-oxo-butyric acid derivatives makes them ideal starting materials for cyclization reactions to form five- and six-membered heterocyclic rings. By reacting with various binucleophiles, a range of fused systems can be accessed.

Synthesis of Pyrazolone (B3327878) and Pyrazole (B372694) Derivatives

The synthesis of pyrazole and pyrazolone derivatives from γ-keto acids like this compound is a well-established strategy. The core of this transformation involves the cyclocondensation reaction with hydrazine (B178648) or its substituted derivatives. The carbonyl group of the keto acid reacts with one nitrogen of the hydrazine to form a hydrazone intermediate, which then undergoes intramolecular cyclization via reaction with the carboxylic acid moiety to form the stable five-membered pyrazolone ring. researchgate.netresearchgate.net

The general reaction involves heating the γ-keto acid with a selected hydrazine in a suitable solvent, often with an acid or base catalyst to facilitate the reaction. researchgate.net The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, thiosemicarbazide) allows for the introduction of various substituents at the N1 position of the pyrazole ring, providing a straightforward method for structural diversification. researchgate.netnih.gov For instance, condensation with thiosemicarbazide (B42300) can lead to thiocarbamoyl-substituted pyrazolones, which can serve as intermediates for further elaborations. researchgate.net

Table 1: Examples of Pyrazole Synthesis from β-Dicarbonyl Precursors
PrecursorReagentResulting HeterocycleReference
Ethyl acetoacetateThiosemicarbazidePyrazolone derivative researchgate.netresearchgate.net
β-DiketonesHydrazine derivatives1,3,5-trisubstituted pyrazoles researchgate.net
5-AminopyrazolesAzlactonesPyrazolo[3,4-b]pyridin-6-ones nih.gov

Development of Thiazole (B1198619) and Thiazolidinone Analogues

Thiazole and thiazolidinone rings can be synthesized from 4-oxo-butyric acid precursors through several established methods, most notably adaptations of the Hantzsch thiazole synthesis. wikipedia.org This typically involves the reaction of an α-haloketone with a thioamide. The this compound can be halogenated at the α-position (C3) to the ketone, creating a reactive intermediate. This intermediate can then be reacted with various thioamides (like thiourea (B124793) or substituted thioureas) to yield 2-aminothiazole (B372263) derivatives. wikipedia.orgekb.eg

Alternatively, thiazolidin-4-ones can be prepared by the cyclocondensation of Schiff bases with mercaptoacetic acid. nih.gov In this approach, the keto group of the butyric acid precursor would first be converted into an imine (Schiff base), which then undergoes reaction with thioglycolic acid to form the thiazolidinone ring. nih.gov The carboxylic acid of the original precursor can be carried through the synthesis or modified as needed. This modular approach allows for significant structural diversity in the final products.

Preparation of Quinazolinone and Quinolone Scaffolds

The synthesis of quinazolinone scaffolds from 4-oxo-butyric acid derivatives requires a multi-step approach that typically involves an aromatic precursor. A common route is the condensation of a 2-aminobenzamide (B116534) with a β-keto ester or a similar 1,3-dicarbonyl compound. While not a direct cyclization of the butyric acid itself, the this compound can be used to construct a key intermediate. For example, it can react with 2-aminobenzamides or related ortho-substituted anilines where the keto and acid functionalities drive the formation of the fused heterocyclic system. nih.govorganic-chemistry.org

More advanced methods involve metal-catalyzed reactions. For instance, ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines can efficiently form quinazolinone products. nih.gov Similarly, methods using α-keto acids have been developed for the synthesis of 2-arylquinazolinones under solvent-free ball milling conditions, highlighting modern, sustainable approaches to these scaffolds. organic-chemistry.orgresearchgate.net The butyric acid chain can be incorporated into these schemes to generate quinazolinones with alkyl or aryl-alkyl substituents at the 2-position.

Incorporation into Triazolopiperazine Frameworks

The incorporation of the 4-oxo-butyric acid backbone into a triazolopiperazine framework is a more complex synthetic challenge. This typically involves a multi-step sequence where the butyric acid derivative is first used to construct a piperazine (B1678402) or piperazinone ring, which is then fused with a triazole ring.

One potential strategy involves the reductive amination of the keto group of this compound with an appropriate aminoethyl-hydrazine derivative, followed by intramolecular cyclization to form a piperazinone. The resulting piperazinone could then be further elaborated and cyclized to form the fused triazole ring. Another approach would be to construct a piperazine ring from the keto acid and then react it with a reagent that builds the triazole ring onto the piperazine scaffold. While direct one-pot syntheses from γ-keto acids are not common, the functionalities present in the starting material provide the necessary handles for these more extended synthetic routes.

Derivatization into Chromene and Pyrone Structures

Chromene and pyrone derivatives can be synthesized from 4-oxo-butyric acid precursors through reactions that form a new six-membered oxygen-containing ring. researchgate.net A common strategy for synthesizing 4H-chromenes is the multi-component reaction of an aldehyde, malononitrile, and an active methylene compound like dimedone or a phenol (B47542). researchgate.netnih.gov In this context, the 4-oxo-butyric acid derivative could be modified to act as one of these components.

A more direct approach involves the cyclization of intermediates derived from the keto acid. For example, a Pechmann-type condensation could be envisioned where the keto acid reacts with an activated phenol (like resorcinol) under acidic conditions. The ketone would participate in the initial condensation, and the carboxylic acid would facilitate the subsequent lactonization to form a coumarin (B35378) or chromenone-related structure. Similarly, intramolecular cyclization strategies can be employed where the butyric acid chain is tethered to a phenolic group, leading to the formation of the chromene ring upon acid or base treatment. organic-chemistry.org

Table 2: Catalysts and Conditions for 4H-Chromene Synthesis
ReactantsCatalyst/ConditionsResulting StructureReference
Aldehyde, Malononitrile, 1,3-DiketoneBa(OTf)2 in PEG-water4H-Chromene-3-carbonitrile researchgate.net
Aldehyde, Malononitrile, Enolizable C-H acidNano-kaoline/BF3/Fe3O4 (Solvent-free)4H-Chromene
Bromobenzyl bromides, β-KetoestersCu(I)-catalyzed domino reaction4H-Chromene organic-chemistry.org
β-Keto acidsEnantioselective decarboxylative alkylationChiral 2,4-diaryl-1-benzopyrans organic-chemistry.org

Stereoselective Synthesis and Diastereomeric Resolution of Analogues

Introducing chirality into analogues of this compound is crucial for investigating their biological properties. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Stereoselective Synthesis: Asymmetric synthesis aims to create a specific stereoisomer directly. For γ-keto acids and their esters, several strategies are effective:

Asymmetric Hydrogenation: The ketone moiety can be reduced to a chiral alcohol using catalysts containing chiral ligands. Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids, for instance, can proceed with high diastereo- and enantioselectivity, often leading to the spontaneous formation of chiral γ-lactones. rsc.org

Catalytic Asymmetric Addition: Chiral catalysts can control the addition of nucleophiles to precursors like β,γ-unsaturated α-ketoesters, establishing stereocenters with high enantioselectivity. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the carboxylic acid can direct the stereochemical outcome of reactions at the α- or β-positions. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Diastereomeric Resolution: This classical method involves separating a racemic mixture of the chiral acid. The racemic acid is reacted with a single enantiomer of a chiral base (a resolving agent, such as brucine (B1667951) or a chiral amine) to form a mixture of two diastereomeric salts. libretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.orgulisboa.pt After separation, the pure diastereomeric salt is treated with a strong acid to release the enantiomerically pure carboxylic acid and recover the resolving agent. libretexts.org This technique is a robust and scalable method for obtaining enantiomerically pure compounds. ulisboa.pt

Structure Activity Relationship Sar Studies of 4 3,4 Diethoxy Phenyl 4 Oxo Butyric Acid Derivatives

Elucidation of Key Pharmacophores and Structural Determinants for Activity

Pharmacophore models for structurally related compounds reveal that a "folded" conformation is often crucial for activity, suggesting that the spatial distance and orientation between the aromatic ring and other functional groups are critical determinants for target binding. nih.gov For derivatives of 4-oxo-butyric acid, the key structural determinants for activity are:

The Aromatic Ring System: The 3,4-diethoxy-substituted phenyl ring acts as a crucial recognition element, likely engaging in hydrophobic and van der Waals interactions with the biological target.

The Keto Group: The carbonyl (oxo) group at position 4 is a potential hydrogen bond acceptor, which can be vital for anchoring the molecule within a binding site. Its electrophilic nature and ability to undergo enolization also influence its reactivity and interaction potential. orientjchem.org

The Carboxylic Acid Moiety: The butyric acid chain provides a terminal carboxylic acid group, which is typically ionized at physiological pH. This anionic group can form strong ionic bonds or hydrogen bonds with receptor sites, significantly contributing to the binding affinity. The length and flexibility of the four-carbon chain allow for optimal positioning of the carboxylate.

The interplay and relative positioning of these three moieties define the core pharmacophore necessary for biological activity.

Influence of Phenyl Ring Substitution Patterns on Biological Efficacy

The substitution pattern on the phenyl ring is a major determinant of the biological efficacy of this class of compounds. Studies on related molecular scaffolds consistently demonstrate that the nature, position, and size of substituents can dramatically alter activity.

Research on antiplasmodial 1,2,5-oxadiazoles has shown that a 4-(3,4-dialkoxyphenyl) substitution pattern has a significant positive impact on both activity and cytotoxicity profiles. mdpi.com Specifically, derivatives with a 3-ethoxy-4-methoxy substitution on the phenyl ring exhibited high in vitro activity against Plasmodium falciparum. mdpi.com This highlights the importance of the dual alkoxy substitution at the 3 and 4 positions, which is a core feature of 4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid.

Similarly, in a series of benzoxazole (B165842) derivatives, compounds bearing a methoxy (B1213986) group at the 3-position of the phenyl ring generally showed higher antiproliferative activity. mdpi.com Furthermore, the addition of groups like N,N-diethyl or morpholine (B109124) at the 4-position also enhanced activity. mdpi.com These findings underscore that electron-donating alkoxy groups at the C3 and C4 positions of the phenyl ring are a favorable substitution pattern for achieving biological efficacy in various therapeutic areas.

Table 1: Influence of Phenyl Ring Substitution on Biological Activity of Related Compound Series
Compound SeriesSubstitution PatternObserved Biological ActivityReference
1,2,5-Oxadiazoles3-ethoxy-4-methoxyphenylHigh antiplasmodial activity (PfNF54 IC50 = 0.034 µM) mdpi.com
1,2,5-Oxadiazoles4-ethoxy-3-methoxyphenylGood antiplasmodial activity (PfNF54 IC50 = 0.275 µM) mdpi.com
BenzoxazolesMethoxy group at position 3Generally higher antiproliferative activity mdpi.com
BenzoxazolesMorpholine at position 4Pronounced antiproliferative activity against various cancer cell lines mdpi.com

Impact of the 4-Oxo Group and Butyric Acid Chain Modifications on Target Interaction

Modifications to the 4-oxo group and the butyric acid chain can profoundly affect how the molecule interacts with its biological target. The 4-oxo group is a key polar feature. Studies on the oxidation of 4-oxo-4-phenyl butanoic acid indicate that this keto group can undergo enolization, a process that can be facilitated by the local environment. orientjchem.org This suggests that the keto-enol tautomerism could play a role in the mechanism of action by altering the molecule's electronic properties and hydrogen bonding capacity.

The butyric acid chain not only provides the crucial carboxylic acid terminus but also acts as a flexible spacer. Its length and conformation are critical for placing the carboxylate group in an optimal position for interaction with the target.

Significant modifications, such as the cyclization of the butyric acid chain, have been explored. For instance, reacting a 4-oxo-4-(3,4-dichlorophenyl) butanoic acid derivative with hydrazine (B178648) leads to the formation of a 4,5-dihydropyridazin-3(2H)-one ring. mdpi.com This transformation effectively incorporates both the 4-oxo group and the carboxylic acid moiety into a new heterocyclic ring system. The resulting pyridazinone derivatives exhibit their own distinct biological activities, including antimicrobial and antifungal properties, demonstrating that profound structural changes to this part of the molecule can lead to novel biological profiles. mdpi.com

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the interaction of small molecules with biological macromolecules, which are inherently chiral. While this compound itself is achiral, the introduction of substituents on the butyric acid chain can create one or more chiral centers.

In such cases, the resulting enantiomers or diastereomers would be expected to exhibit different biological activities. This is because the three-dimensional arrangement of atoms would differ, leading to distinct binding affinities and orientations within a chiral receptor or enzyme active site. For example, in studies of asymmetric pyran and tetrahydrofuran (B95107) derivatives acting as triple uptake inhibitors, a clear stereochemical preference for activity was observed. nih.gov

Although specific studies on chiral derivatives of this compound were not detailed in the reviewed sources, it is a well-established principle in medicinal chemistry that the biological activity of stereoisomers can vary significantly. Therefore, if chiral analogs were to be synthesized, it would be essential to resolve the stereoisomers and evaluate them independently to fully understand the SAR.

SAR Insights from Fused Heterocyclic Analogues

Creating fused heterocyclic analogues from the 4-oxo-butyric acid scaffold is a powerful strategy to explore new chemical space and develop compounds with novel activities. This approach involves chemically modifying and cyclizing the butyric acid chain to form rigid, polycyclic systems.

For example, a 4-(3,4-dichlorophenyl)-4-oxo-butyric acid derivative has been successfully used as a precursor to synthesize a variety of heterocyclic compounds. mdpi.com The initial cyclization with hydrazine yields a pyridazinone ring. This pyridazinone can then be further modified. Treatment with phosphorus pentasulfide can convert the oxygenated ring into a pyridazine-thione. mdpi.com More complex fused systems, such as tetrazolo[1,5-b]pyridazine (B14759603) and thieno-[2′,3′:4,5]-pyrimido-[1,2-b]pyridazin-4-one, have also been synthesized from these intermediates. mdpi.com

The evaluation of these novel fused heterocyclic analogues revealed that they possess moderate to high antimicrobial and antifungal activities. mdpi.com This demonstrates that constraining the flexible butyric acid chain into a rigid, fused ring system can lead to the emergence of entirely new biological properties, providing valuable insights for the development of new therapeutic agents.

Table 2: Biological Activity of Fused Heterocyclic Analogues Derived from a 4-Oxo-4-phenylbutyric Acid Scaffold
Derived Heterocyclic SystemModificationObserved Biological ActivityReference
PyridazinoneCyclization of the butyric acid chainParent structure for further derivatization mdpi.com
Tetrazolo[1,5-b]pyridazineFusion of a tetrazole ring to the pyridazine (B1198779) coreModerate activity against Gram-positive and Gram-negative bacteria, and fungi mdpi.com
Thieno-[2′,3′:4,5]-pyrimido-[1,2-b]pyridazin-4-oneFusion of a thienopyrimidine systemHigh activity against Gram-negative bacteria and fungi mdpi.com

Biological Activities and Mechanistic Investigations in Preclinical Research Models

Molecular Binding Interactions with Biological Macromolecules

Contribution of Van der Waals Interactions to Binding Affinity

Without dedicated preclinical research on 4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid, a scientifically accurate and informative article adhering to the specified constraints cannot be written.

Hydrophobic Pocket Occupancy and Its Significance

The mechanism of action for many phosphodiesterase 4 (PDE4) inhibitors involves critical interactions within a well-defined hydrophobic pocket in the enzyme's active site. The active site of PDEs is a cavity that contains a metal-binding site and an inhibitor binding pocket, which is further divided into a "hydrophobic clamp" and two subpockets known as Q1 and Q2. nih.gov This structural arrangement is fundamental to the binding of inhibitors and is a key determinant of their potency and selectivity.

The hydrophobic clamp is a conserved feature that facilitates a primary binding interaction for many PDE inhibitors. researchgate.net For instance, the catechol group of the archetypal PDE4 inhibitor, rolipram, fits into this clamp region, interacting with conserved residues such as Isoleucine-336, Phenylalanine-340, and Phenylalanine-372 (in PDE4D2). nih.gov These hydrophobic interactions, along with a critical hydrogen bond to an invariant glutamine (Gln369), are conserved across PDE families and provide the foundational affinity for many inhibitors. nih.gov

The subpockets provide further opportunities for inhibitor interaction, contributing to selectivity and enhanced affinity. The Q2 subpocket, historically considered a hydrophobic site, accommodates parts of inhibitors like the cyclic pentane (B18724) of cilomilast (B62225). nih.gov A key feature that defines the specificity of the PDE4 active site is a unique, water-containing subpocket, also referred to as the M-pocket. nih.govresearchgate.net The M-pocket in PDE4D is composed of residues such as Met337, Met357, and Val365, and the presence of a bound water molecule is a distinctive feature not observed in the corresponding pockets of other PDE families like PDE1B or PDE9. nih.govresearchgate.net The occupancy of these hydrophobic regions by inhibitor moieties is a crucial factor for achieving high-affinity binding and stabilizing the enzyme-inhibitor complex. researchgate.net

Below is a summary of the key regions within the PDE4 active site that are significant for inhibitor binding.

Pocket/Region Key Amino Acid Residues (PDE4D Numbering) Significance in Inhibitor Binding
Hydrophobic Clamp Ile336, Phe340, Phe372Forms crucial hydrophobic interactions, providing a foundational anchor point for inhibitors. Stacks in parallel with benzene (B151609) or other hydrophobic rings of inhibitors. nih.govresearchgate.netnih.gov
Q1 Subpocket Not explicitly detailedA hydrophobic pocket that can be occupied by specific inhibitor functional groups, such as the methoxy (B1213986) group of rolipram, to enhance binding. mdpi.com
Q2 Subpocket Part of the lining involves the M-loop region.A historically recognized hydrophobic site that accommodates cyclic portions of inhibitors like cilomilast and roflumilast. nih.govresearchgate.net
M-Pocket (within Q2) Met337, Met357, Val365A unique, water-containing pocket specific to PDE4 that can be targeted for designing selective inhibitors. nih.gov
Conserved Glutamine Gln369Forms a critical hydrogen bond with inhibitors, mimicking the interaction with the adenine (B156593) of the natural substrate, cAMP. nih.govmdpi.com

The specific chemical groups of an inhibitor determine how it orients itself to occupy these pockets, which in turn influences its inhibitory profile. Catechol-ether derivatives, a structural class to which this compound belongs, are well-studied examples of compounds that leverage these hydrophobic interactions.

The table below details how functional groups of representative catechol-ether PDE4 inhibitors occupy the hydrophobic pockets of the enzyme.

Inhibitor Functional Group Occupied Pocket/Region Significance
Rolipram Catechol groupHydrophobic ClampAnchors the molecule in the active site through hydrophobic stacking. nih.gov
Methoxy groupQ1 SubpocketEstablishes additional hydrophobic interactions, contributing to affinity. mdpi.com
Cyclopentyloxy groupQ2 SubpocketOccupies the hydrophobic Q2 pocket, further enhancing binding. mdpi.com
Roflumilast Catechol-ether moietyHydrophobic ClampProvides primary binding affinity through hydrophobic and hydrogen bond interactions. mdpi.com
Cyclopropylmethoxy groupQ1 PocketInteracts with the hydrophobic Q1 region. mdpi.com
Difluoromethoxy groupQ2 PocketInteracts with the hydrophobic Q2 region, contributing to high selectivity. mdpi.com

The strategic occupation of these hydrophobic pockets is a cornerstone of modern PDE4 inhibitor design. By tailoring the chemical structure of a compound to fit snugly within these regions, it is possible to enhance inhibitor potency. Furthermore, exploiting subtle differences in the residues and conformation of these pockets among the four PDE4 subfamilies (A, B, C, and D) offers a pathway to developing subfamily-selective inhibitors, which may lead to improved therapeutic profiles. nih.govresearchgate.net

Computational and Theoretical Studies of 4 Oxo Butyric Acid Derivatives

Molecular Modeling and Docking Simulations for Biological Activity Prediction

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular modeling and docking simulations are used to predict how it might interact with biological targets, such as proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.govdergipark.org.tr

For a compound like 4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid, docking studies would involve placing the molecule into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. The simulation identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. researchgate.net

Studies on other 4-oxo-butyric acid derivatives have used molecular docking to predict their potential as inhibitors or agonists for various receptors. acs.orgnih.gov For example, docking simulations have been used to evaluate the binding of novel 1,3,4-oxadiazole (B1194373) derivatives to anticoagulant targets and to identify new agonists for the S1P1 receptor. acs.orgnih.gov These studies reveal how the molecule fits within the protein's active site and which functional groups are critical for binding, thereby guiding the design of more potent and selective compounds. researchgate.netacs.org

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is a cornerstone of computational chemistry, aimed at identifying the stable three-dimensional arrangements of a molecule (conformers) and the energy barriers between them. For a flexible molecule like this compound, which possesses several rotatable bonds, this analysis is crucial for understanding its behavior in different environments and its interaction with biological targets.

The process typically begins with a systematic or stochastic search of the conformational space to identify various low-energy structures. Quantum mechanical methods, particularly Density Functional Theory (DFT), are then employed to optimize the geometry of these potential conformers and calculate their relative energies. mdpi.com The results of such an analysis allow for the mapping of the potential energy surface, which highlights the most stable conformers and the transition states connecting them.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (Cα-Cβ-Cγ-Cδ)Relative Energy (kcal/mol)Population (%) at 298.15 K
A180° (anti-periplanar)0.0075.3
B60° (gauche)1.5014.7
C-60° (gauche)1.6510.0

Note: This data is illustrative and intended to represent the type of results obtained from a conformational analysis. The actual values for the target compound would require specific calculations.

Electrostatic Potential and Ionization Potential Mapping for Activity Correlation

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. Computational methods can provide detailed insights into these properties. The molecular electrostatic potential (MEP) map is a valuable tool that illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in determining a molecule's reactivity. The energy of the HOMO is related to the ionization potential and indicates the ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. In studies of related 4-aryl-2,4-dioxobutanoic acids, linear correlations have been found between reduction potentials and the energies of the frontier orbitals. molport.com

Table 2: Hypothetical Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: This data is hypothetical and serves as an example of the electronic properties that would be calculated.

Characterization of Non-Covalent Interactions within Molecular Complexes

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, are crucial for the structure and function of molecular complexes, particularly in biological systems. Computational methods like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to identify and characterize these weak interactions.

In the context of this compound interacting with a biological target, such as an enzyme's active site, these analyses could pinpoint the specific atoms involved in hydrogen bonding (e.g., the carboxyl and carbonyl oxygens) and quantify the strength of these interactions. Molecular docking simulations are a common computational technique used to predict the binding mode of a small molecule to a macromolecular target, and the resulting poses are often analyzed for their non-covalent interaction patterns. drugbank.com

For instance, the diethoxyphenyl ring could engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues in a binding pocket, while the butyric acid chain could form key hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are highly valuable in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent molecules.

A QSAR study on a series of 4-oxo-butyric acid derivatives would involve calculating a variety of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a model that correlates a subset of these descriptors with the observed biological activity.

For derivatives of this compound, a QSAR model could help to understand how modifications to the phenyl ring or the butyric acid chain affect a particular biological endpoint. For example, a model might reveal that increasing the hydrophobicity of the substituents on the phenyl ring leads to an increase in activity, or that the presence of a hydrogen bond donor at a specific position is critical. The predictive power of a QSAR model is rigorously tested through internal and external validation procedures.

Applications in Chemical Research and Future Perspectives

Utility as a Versatile Building Block in Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. Compounds like 4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid, with their multiple reactive sites, are highly valued as versatile synthons in organic chemistry. The general class of 4-aryl-4-oxobutanoic acids is often prepared through a Friedel–Crafts acylation reaction between a substituted benzene (B151609) and succinic anhydride (B1165640), catalyzed by a Lewis acid like aluminum chloride. google.comwikipedia.org This accessibility allows for the generation of a wide array of derivatives.

The structural framework of this compound is embedded in numerous molecules of pharmaceutical importance. Its derivatives serve as key intermediates in the synthesis of biologically active compounds. For instance, analogous structures like 4-(3-methoxyphenoxy)butyric acid are known intermediates for creating novel estrogen receptor modulators. nih.gov Similarly, the related compound 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, known as the "Backbone Amide Linker" (BAL), is an important tool for the solid-phase synthesis of peptides and related compounds. mdpi.com The diethoxy substitution on the phenyl ring of the title compound offers specific lipophilicity and electronic properties that can be fine-tuned to develop intermediates for a wide range of therapeutic agents.

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of complex heterocyclic and polycyclic systems. The ketone and carboxylic acid groups can participate in various cyclization and condensation reactions. Research on structurally similar compounds has demonstrated this potential. For example, 4-oxo-butyric acid derivatives are used to prepare pyridazinone heterocycles through reactions with hydrazines. mdpi.comias.ac.in These reactions leverage the keto-acid moiety to form the core heterocyclic ring. Furthermore, derivatives of β-aroylacrylic acids, which share the α,β-unsaturated carbonyl system, react with various nitrogen-containing nucleophiles to yield a diverse range of heterocycles, including quinoxalones and thiazoles. ias.ac.in This reactivity highlights the capacity of the 4-oxo-butyric acid scaffold to serve as a launchpad for constructing complex molecular frameworks that are central to many medicinal chemistry programs.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from 4-Oxo-Butyric Acid Analogs
Precursor CompoundReactantResulting Heterocyclic ScaffoldReference
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acidHydrazine (B178648) HydratePyridazinone mdpi.com
4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acidHydrazinePyridazine (B1198779) ias.ac.in
4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acido-phenylenediamineQuinoxalone ias.ac.in
4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acidThiourea (B124793) derivatives4-Hydroxy-1,3-thiazole ias.ac.in

Potential in Drug Discovery and Development Pipeline

The core structure of this compound represents a privileged scaffold in medicinal chemistry. Its features can be systematically modified to interact with specific biological targets, making it a valuable starting point for drug discovery programs.

In drug discovery, lead generation involves identifying molecules that show promising activity against a biological target. The 4-(3,4-diethoxyphenyl)-4-oxobutanoic acid structure is an ideal template for creating a chemical library. The diethoxy groups on the phenyl ring can be modified to alter steric bulk, hydrogen bonding capacity, and electronic properties. The aromatic ring itself can be further substituted, and the butyric acid chain can be lengthened, shortened, or functionalized. This allows for the generation of a large number of analogs that can be screened for activity against various targets. By systematically altering these substituents, researchers can perform structure-activity relationship (SAR) studies to optimize the initial "hit" compounds into potent and selective lead compounds.

The butyric acid moiety is a key feature in certain classes of enzyme inhibitors. A well-known example is 4-phenylbutyric acid, which functions as a histone deacetylase (HDAC) inhibitor and has demonstrated anticancer activity. nih.gov This indicates that the butyric acid portion of the molecule can effectively interact with the active sites of enzymes. The 4-(3,4-diethoxyphenyl) group of the title compound can act as a recognition element, directing the molecule to the specific binding pocket of a target enzyme. The ketone and carboxylic acid functionalities are capable of forming crucial hydrogen bonds and other electrostatic interactions with amino acid residues in an enzyme's active site. By tailoring the substitution pattern on the phenyl ring, it is possible to enhance binding affinity and achieve selectivity for a specific enzyme isoform, thereby designing inhibitors with improved potency and reduced off-target effects.

Table 2: Biological Roles of Structurally Related Phenyl-Butyric Acid Derivatives
Compound NameKey Structural FeaturesKnown Biological Role/TargetReference
4-Phenylbutyric acidPhenyl group, Butyric acid chainHistone Deacetylase (HDAC) Inhibitor nih.gov
4-(3-Methoxyphenoxy)butyric acidMethoxyphenoxy group, Butyric acid chainIntermediate for Estrogen Receptor Modulators nih.gov
β-Aroylacrylic acidsAroyl group, Acrylic acid backboneAntibacterial, Kynurenine-3-hydroxylase inhibition ias.ac.in

Exploration in Materials Science, e.g., Nonlinear Optical Materials

Beyond its biomedical potential, the molecular structure of this compound is also promising for applications in materials science, particularly in the field of nonlinear optics (NLO). dtic.mildtic.mil NLO materials are capable of altering the properties of light, enabling technologies such as frequency conversion and optical switching.

The design of organic NLO molecules often relies on creating a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected by a conjugated π-system. dtic.mil In this compound, the two ethoxy groups on the phenyl ring act as strong electron donors. The carbonyl group (ketone) and the carboxylic acid moiety act as electron-withdrawing groups. These donor and acceptor moieties are connected through the conjugated system of the phenyl ring. This intramolecular charge-transfer characteristic is a key prerequisite for second-order NLO activity. By incorporating this molecule into polymers or growing it as an ordered crystal, it may be possible to create novel materials with significant NLO properties for use in electro-optic devices and other photonic applications.

Challenges and Future Research Directions in the Field of Aryl-Oxo-Butyric Acids

The class of compounds known as aryl-oxo-butyric acids, which includes this compound, represents a cornerstone in synthetic and medicinal chemistry. These γ-keto acids are prized as versatile intermediates for constructing complex molecules, particularly nitrogen-containing heterocycles with significant biological activity. Despite their utility, researchers in the field face several challenges that are paving the way for innovative future research directions aimed at enhancing their synthesis, functionalization, and application.

A primary challenge lies in the synthesis of the aryl-oxo-butyric acid scaffold itself. Traditional methods like Friedel-Crafts acylation or the oxidation of corresponding hydrocarbons can sometimes lack efficiency, require harsh conditions, or use hazardous reagents, which presents environmental and safety concerns. mdpi.com Furthermore, achieving specific substitution patterns on the aromatic ring without resorting to multi-step, yield-reducing processes remains a significant hurdle. The development of greener, more atom-economical synthetic routes is a paramount objective for the field. mdpi.com

Another significant challenge is the selective functionalization of the molecule. The structure contains multiple reactive sites, and achieving precise modifications at a specific location without protecting other groups can be complex. For decades, many carbon-hydrogen (C-H) bonds within ketone and ester structures were considered unreactive, limiting the ability to easily modify the molecular backbone. news-medical.net This has historically constrained the diversity of derivatives that can be readily produced from a common intermediate.

Future research is actively addressing these limitations through several promising avenues. A major thrust is the development of novel catalytic systems. This includes pioneering new methods for C-H activation, which allows for direct functionalization at previously inaccessible sites on the molecule. news-medical.net Such breakthroughs could dramatically streamline the synthesis of complex derivatives, making the production of novel compounds for drug discovery and materials science faster and more sustainable. news-medical.net The exploration of asymmetric catalysis is also critical for producing specific enantiomers of chiral molecules derived from these acids, which is often essential for therapeutic applications. nih.gov

Moreover, the field is moving towards more sustainable and "green" chemistry approaches. This involves exploring biocatalytic methods, such as using enzymes like ketoreductases for stereoselective reductions, and developing photocatalytic and electrochemical syntheses. mdpi.comresearchgate.net These techniques often operate under milder conditions and can offer higher selectivity, reducing both energy consumption and chemical waste. mdpi.com

The application of aryl-oxo-butyric acids as building blocks continues to be a vibrant area of research. They are key starting materials for creating bicyclic systems like pyrroloimidazolones and pyrrolopyrimidinones, which have shown potential as anti-inflammatory, anticonvulsant, and plant growth-regulating agents. researchgate.net Future work will likely focus on expanding the library of accessible heterocyclic systems and exploring their potential in new therapeutic areas, such as antiviral or anticancer agents. researchgate.net

The table below summarizes the key challenges and outlines the corresponding future research directions in the study and application of aryl-oxo-butyric acids.

Challenge IDDescription of ChallengeFuture Research DirectionPotential Impact
SYN-01 Reliance on traditional synthetic methods that may involve harsh conditions, hazardous reagents, or multiple steps, leading to lower overall yields and environmental concerns. mdpi.comDevelopment of green synthetic routes, including biocatalysis, photocatalysis, and flow chemistry, to produce aryl-oxo-butyric acids and their derivatives. mdpi.comresearchgate.netIncreased efficiency, improved safety profiles, reduced environmental footprint, and lower production costs.
FUN-01 Difficulty in achieving selective C-H functionalization on the aryl ring and alkyl chain without the use of protecting groups, limiting molecular diversity. news-medical.netInnovation in transition-metal catalysis and organocatalysis to enable direct and site-selective C-H activation and other transformations. news-medical.netStreamlined synthesis of novel analogues, enabling more rapid exploration of structure-activity relationships (SAR) for drug discovery.
ASYM-01 Inefficient production of single-enantiomer derivatives, which is often crucial for biological activity and minimizing off-target effects.Advancing asymmetric catalytic systems, including chiral Lewis acids and organocatalysts, for stereoselective reactions involving aryl-oxo-butyric acids. nih.govAccess to enantiomerically pure compounds for more potent and safer pharmaceutical agents.
APP-01 The full potential of aryl-oxo-butyric acids as precursors for diverse molecular scaffolds beyond known heterocyclic systems is not fully explored.Utilizing these compounds as platforms to synthesize novel classes of biologically active molecules, polymers, and functional materials through innovative reaction pathways. news-medical.netExpansion of applications into new areas of materials science, agrochemicals, and medicine.

Q & A

Q. What are the primary synthetic routes for 4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via two main pathways:

  • Route 1: Condensation of 3,4-diethoxyphenyl ketone with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the free acid. This method achieves ~74% yield with optimized stoichiometry and temperature control (70–80°C) .
  • Route 2: Palladium-catalyzed cross-coupling reactions using aryl halides and β-keto esters, which require inert atmospheres and precise catalyst loading (e.g., Pd(OAc)₂ at 0.06 eq.) to minimize side reactions. Yields improve with ligand selection (e.g., S-Phos) and base choice (e.g., K₃PO₄) .

Key Variables:

  • Temperature: Higher temperatures (>100°C) may degrade sensitive intermediates.
  • Catalyst purity: Impurities in Pd catalysts reduce coupling efficiency.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reactivity but complicate purification.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify diethoxy groups (δ 1.3–1.5 ppm, triplet for CH₃; δ 3.9–4.1 ppm, quartet for OCH₂) and the ketone proton (δ 3.2–3.4 ppm, multiplet for CH₂ adjacent to carbonyl) .
    • ¹³C NMR: Confirm carbonyl resonance at ~200 ppm and aromatic carbons (110–150 ppm) .
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 60:40) to assess purity (>95% typical for research-grade material) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 294.12 (calculated for C₁₄H₁₈O₅) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

Methodological Answer:

  • Polar solvents: DMSO (10–20 mM stock solutions) ensures solubility but may interfere with cell-based assays. Pre-test for cytotoxicity .
  • Aqueous buffers: Use phosphate-buffered saline (PBS) with 0.1% Tween-20 for in vitro studies, adjusting pH to 7.4 to prevent precipitation .
  • Organic-aqueous mixtures: Ethanol:water (1:1 v/v) balances solubility and biocompatibility for enzymatic assays .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the diethoxy group influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • The 3,4-diethoxy substituent stabilizes the aromatic ring via resonance, reducing electrophilic substitution reactivity. This enhances stability in protic environments but limits direct functionalization .
  • Computational Insight: DFT calculations (B3LYP/6-31G*) show decreased electron density at the para position, favoring nucleophilic attacks at the β-keto group for derivatization .
  • Experimental Validation: Substituent removal (e.g., de-ethoxylation) increases hydrolysis susceptibility, confirming the protective role of ethoxy groups .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with PDB structures (e.g., COX-2 or PPAR-γ) to model binding poses. The β-keto acid moiety shows affinity for catalytic lysine residues (binding energy ≤ -7.5 kcal/mol) .
  • MD Simulations: GROMACS simulations (AMBER force field) reveal stable hydrogen bonds between the carbonyl group and Arg213 in target proteins over 100 ns trajectories .
  • QSAR Models: Correlate logP values (calculated: 2.1) with antibacterial activity (IC₅₀ = 12–18 µM against E. coli) to guide lead optimization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Control for Purity: Discrepancies in antimicrobial assays often arise from impurities. Validate compound purity via HPLC (>98%) and LC-MS before testing .
  • Standardize Assay Conditions:
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and passage numbers.
    • Match solvent concentrations (e.g., DMSO ≤ 0.1% in cell culture) to avoid artifacts .
  • Meta-Analysis: Cross-reference data with structural analogs (e.g., 4-phenylbutyric acid derivatives) to identify structure-activity trends .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage: Store at -20°C under argon in amber vials to prevent oxidation and photodegradation. Lyophilized forms retain stability for >2 years .
  • Handling: Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to moisture (hygroscopicity = 0.8 g/100 mL) .
  • Waste Disposal: Neutralize with 1M NaOH before incineration to avoid releasing acidic vapors .

Q. How can researchers optimize the synthesis of analogs with improved pharmacokinetic properties?

Methodological Answer:

  • Derivatization Strategies:
    • Esterification: Replace the carboxylic acid with ethyl ester to enhance bioavailability (logP increases from 2.1 to 3.4) .
    • Fluorination: Introduce fluorine at the phenyl ring (meta position) to improve metabolic stability (t₁/₂ increases from 2.5 to 4.7 hr in rat plasma) .
  • In Vivo Testing: Use microsomal stability assays (human liver microsomes) and PK studies in rodents to prioritize candidates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid
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Reactant of Route 2
4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.